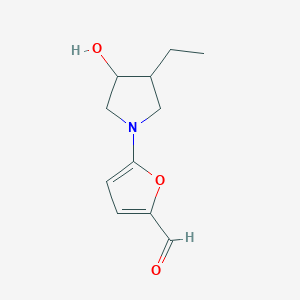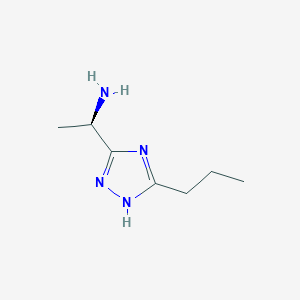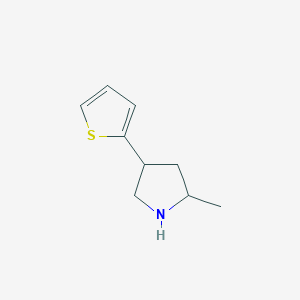
3-(2,5-dimethyl-1H-imidazol-4-yl)-3-(4-methoxyphenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(2,5-dimethyl-1H-imidazol-4-yl)-3-(4-methoxyphenyl)propanoic acid” is a synthetic organic compound that features both an imidazole ring and a methoxyphenyl group. Compounds with these structural motifs are often of interest in medicinal chemistry due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “3-(2,5-dimethyl-1H-imidazol-4-yl)-3-(4-methoxyphenyl)propanoic acid” typically involves multi-step organic synthesis. A common approach might include:
Formation of the Imidazole Ring: Starting from a suitable precursor, the imidazole ring can be constructed through cyclization reactions.
Introduction of the Methoxyphenyl Group: This can be achieved via electrophilic aromatic substitution or coupling reactions.
Formation of the Propanoic Acid Moiety:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group.
Reduction: Reduction reactions could target the imidazole ring or the carboxyl group.
Substitution: Both the imidazole and methoxyphenyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, compounds with imidazole rings are often explored for their enzyme inhibitory activities or as potential drug candidates.
Medicine
In medicine, derivatives of this compound might be investigated for their potential therapeutic effects, such as anti-inflammatory or antimicrobial activities.
Industry
Industrially, this compound could be used in the synthesis of pharmaceuticals, agrochemicals, or as an intermediate in the production of other fine chemicals.
Mecanismo De Acción
The mechanism of action for compounds like “3-(2,5-dimethyl-1H-imidazol-4-yl)-3-(4-methoxyphenyl)propanoic acid” would depend on their specific biological targets. Typically, the imidazole ring might interact with enzyme active sites, while the methoxyphenyl group could enhance binding affinity or specificity.
Comparación Con Compuestos Similares
Similar Compounds
Histidine: An amino acid with an imidazole side chain.
Imidazole: A simple aromatic heterocycle.
Methoxybenzoic Acid: A compound with a methoxyphenyl group and a carboxylic acid.
Uniqueness
The uniqueness of “3-(2,5-dimethyl-1H-imidazol-4-yl)-3-(4-methoxyphenyl)propanoic acid” lies in its combination of structural features, which could confer unique biological activities or chemical reactivity compared to its simpler analogs.
Propiedades
Fórmula molecular |
C15H18N2O3 |
|---|---|
Peso molecular |
274.31 g/mol |
Nombre IUPAC |
3-(2,5-dimethyl-1H-imidazol-4-yl)-3-(4-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C15H18N2O3/c1-9-15(17-10(2)16-9)13(8-14(18)19)11-4-6-12(20-3)7-5-11/h4-7,13H,8H2,1-3H3,(H,16,17)(H,18,19) |
Clave InChI |
FLXIRUSXLXVKLF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C(N1)C)C(CC(=O)O)C2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4,5,5-Tetramethyl-2-[2-(3-methylthiophen-2-yl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B13166701.png)









![(2S)-2-amino-N-[(1S)-1-phenylethyl]propanamide](/img/structure/B13166763.png)
![3-Methyl-2,3-dihydrospiro[indene-1,2'-oxirane]-3'-carbonitrile](/img/structure/B13166767.png)

![3-[[(2,4-Dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-7-yl)sulfonyl]amino]propanoic acid](/img/structure/B13166777.png)
